(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(furan-3-yl)acrylamide
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Overview
Description
(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(furan-3-yl)acrylamide is an organic compound that features both benzo[b]thiophene and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(furan-3-yl)acrylamide typically involves multi-step organic reactions. One common approach is the coupling of benzo[b]thiophene and furan derivatives through a series of reactions such as Friedel-Crafts acylation, followed by amide formation. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(furan-3-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as sodium azide (NaN3) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(furan-3-yl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(furan-3-yl)acrylamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(thiophen-3-yl)acrylamide: Similar structure but with a thiophene ring instead of a furan ring.
(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(pyridin-3-yl)acrylamide: Contains a pyridine ring instead of a furan ring.
Uniqueness
The presence of both benzo[b]thiophene and furan moieties in (E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(furan-3-yl)acrylamide makes it unique compared to similar compounds. This combination of heterocycles can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(furan-3-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S/c1-13(19-18(20)7-6-14-8-9-21-11-14)10-15-12-22-17-5-3-2-4-16(15)17/h2-9,11-13H,10H2,1H3,(H,19,20)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRYCZQTYUGDCW-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)C=CC3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)/C=C/C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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